molecular formula C32H26Cl2N6O4 B100931 Diarylanilide Yellow CAS No. 15541-56-7

Diarylanilide Yellow

Cat. No.: B100931
CAS No.: 15541-56-7
M. Wt: 629.5 g/mol
InChI Key: GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Description

Diarylanilide Yellow is an organic compound classified as a diarylide pigment. It is widely used as a yellow pigment in various applications, including inks, paints, and plastics. The compound is derived from 3,3’-dichlorobenzidine and is known for its bright yellow color, high tinting strength, and good transparency .

Preparation Methods

The synthesis of C.I. Pigment Yellow 12 involves the reaction of doubly diazotized aromatic diamines (derivatives of benzidine) with acetoacetanilides . The preparation method typically includes the following steps:

Chemical Reactions Analysis

Diarylanilide Yellow undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo bonds in the pigment, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diarylanilide Yellow has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diarylanilide Yellow involves its interaction with light and other chemical compounds. The pigment absorbs light in the visible spectrum, which gives it its characteristic yellow color. The molecular structure of the pigment allows it to form stable complexes with other molecules, enhancing its stability and color properties .

Comparison with Similar Compounds

Diarylanilide Yellow is part of the diarylide pigment family, which includes several other yellow pigments. Some similar compounds include:

Compared to these similar compounds, C.I. Pigment Yellow 12 is unique due to its specific molecular structure, which provides a balance of color strength, transparency, and stability .

Properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44)
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InChI Key

GNCOVOVCHIHPHP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl
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Molecular Formula

C32H26Cl2N6O4
Record name DIARYLANILIDE YELLOW
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DSSTOX Substance ID

DTXSID1021451, DTXSID70859966
Record name C.I. Pigment Yellow 12
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Record name 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide)
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Molecular Weight

629.5 g/mol
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Physical Description

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline]
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.22 (NTP, 1992) - Denser than water; will sink
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Color/Form

A yellow diazo pigment.

CAS No.

6358-85-6, 86349-57-7
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Record name C.I. Pigment Yellow 12
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Record name Benzidine Yellow
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Melting Point

593 to 608 °F (decomposes) (NTP, 1992), 320 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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